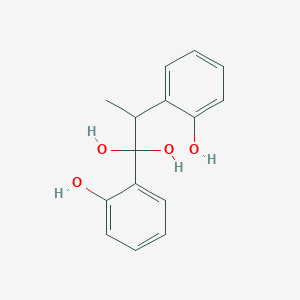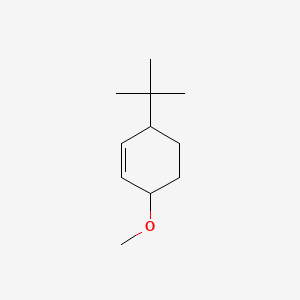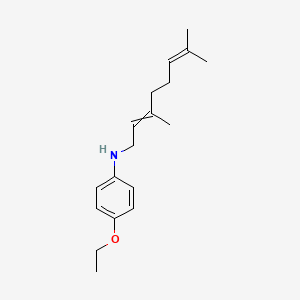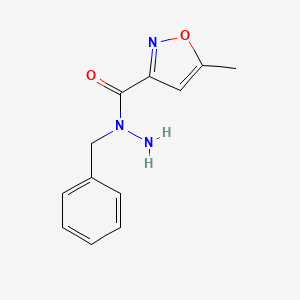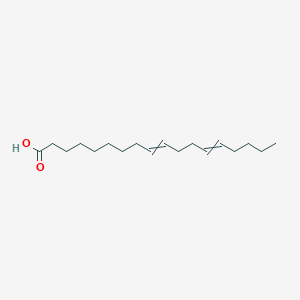
Octadeca-9,13-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadeca-9,13-dienoic acid, also known as linoleic acid, is a polyunsaturated omega-6 fatty acid. It is an essential fatty acid, meaning that it is necessary for human health but cannot be synthesized by the body. Therefore, it must be obtained through diet. This compound is found in many vegetable oils, including sunflower, safflower, and soybean oils .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-9,13-dienoic acid can be achieved through various methods. One common approach involves the alkali-isomerization of methyl linoleate, followed by low-temperature crystallization from acetone . Another method involves the use of high-performance liquid chromatography to separate the compound from other isomeric acids .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as vegetable oils. The oils are subjected to processes like cold pressing or solvent extraction to isolate the fatty acids. The extracted fatty acids are then purified through distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Octadeca-9,13-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This reaction typically involves the use of oxygen or other oxidizing agents.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine are introduced to the compound under specific conditions.
Major Products
Oxidation: Produces hydroperoxides and other oxidized derivatives.
Reduction: Results in the formation of stearic acid.
Substitution: Leads to the formation of halogenated fatty acids.
Applications De Recherche Scientifique
Octadeca-9,13-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemical compounds.
Biology: Plays a crucial role in cell membrane structure and function.
Medicine: Studied for its potential benefits in reducing inflammation and improving cardiovascular health.
Industry: Used in the production of soaps, emulsifiers, and cosmetics
Mécanisme D'action
The mechanism of action of octadeca-9,13-dienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of signaling molecules like prostaglandins and leukotrienes, which are involved in inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleic Acid: A monounsaturated omega-9 fatty acid.
Alpha-Linolenic Acid: A polyunsaturated omega-3 fatty acid.
Arachidonic Acid: A polyunsaturated omega-6 fatty acid
Uniqueness
Octadeca-9,13-dienoic acid is unique due to its specific structure, which includes two double bonds at the 9th and 13th positions. This structure allows it to participate in various biochemical pathways and contribute to the synthesis of essential signaling molecules .
Propriétés
Numéro CAS |
73985-26-9 |
|---|---|
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
octadeca-9,13-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,9-10H,2-4,7-8,11-17H2,1H3,(H,19,20) |
Clé InChI |
PTZHXFYJEGLBBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


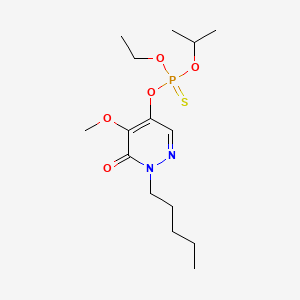
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)


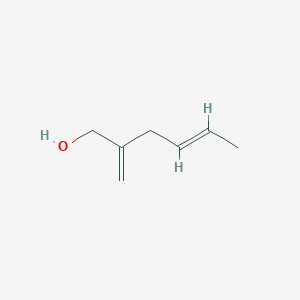

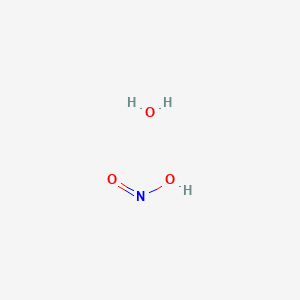
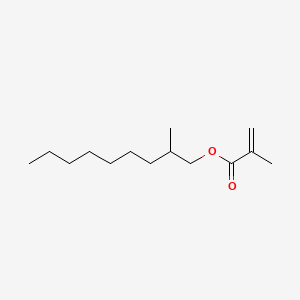
![3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14459662.png)
phosphane](/img/structure/B14459667.png)
